molecular formula C20H17P B15090396 Phosphine, (2-ethenylphenyl)diphenyl- CAS No. 17165-18-3

Phosphine, (2-ethenylphenyl)diphenyl-

Cat. No.: B15090396
CAS No.: 17165-18-3
M. Wt: 288.3 g/mol
InChI Key: UOYOTHRZSRWQNP-UHFFFAOYSA-N
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Description

Phosphine, (2-ethenylphenyl)diphenyl- is a tertiary phosphine derivative featuring two phenyl groups and one 2-ethenylphenyl substituent attached to a central phosphorus atom. The 2-ethenylphenyl group comprises a benzene ring with a vinyl (-CH=CH₂) moiety in the ortho position relative to the phosphorus linkage.

Properties

CAS No.

17165-18-3

Molecular Formula

C20H17P

Molecular Weight

288.3 g/mol

IUPAC Name

(2-ethenylphenyl)-diphenylphosphane

InChI

InChI=1S/C20H17P/c1-2-17-11-9-10-16-20(17)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h2-16H,1H2

InChI Key

UOYOTHRZSRWQNP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, (2-ethenylphenyl)diphenyl- can be synthesized through several methods:

Industrial Production Methods

Industrial production of phosphine, (2-ethenylphenyl)diphenyl- typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphine, (2-ethenylphenyl)diphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles such as alkyl halides

    Radical Reactions: Photoredox catalysts, electrochemical conditions

Major Products

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Phosphine derivatives

    Radical Reactions: Various radical products depending on the reaction conditions

Mechanism of Action

The mechanism of action of phosphine, (2-ethenylphenyl)diphenyl- involves its ability to act as a ligand and form complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The phosphine group can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Electronic Effects

  • Diphenyl-(2-pyridyl)phosphine : The 2-pyridyl substituent introduces a nitrogen heteroatom, imparting moderate electron-withdrawing effects (EWG) compared to the purely hydrocarbon-based 2-ethenylphenyl group. This enhances metal-ligand interactions in catalytic systems, as seen in ruthenium(II) and chromium(III) complexes for ethylene oligomerization .
  • 2-Chloroethyldiphenylphosphine: The chloroethyl group is strongly electron-withdrawing (Cl as EWG), reducing phosphorus basicity and weakening donor strength. In contrast, the ethenyl group in (2-ethenylphenyl)diphenylphosphine likely acts as a mild electron donor, enhancing metal coordination in catalytic cycles .
  • Methyldiphenylphosphine : A methyl substituent provides weaker electron-donating effects compared to the ethenylphenyl group. The latter’s conjugation with the benzene ring may stabilize metal-phosphine bonds in complexes .

Steric Considerations

  • (S)-(+)-Neomenthyldiphenylphosphine: The neomenthyl group introduces significant steric bulk and chirality, enabling asymmetric catalysis in nickel-mediated reductive couplings.
  • 1,2-Bis(dipentafluorophenylphosphino)ethane: Fluorinated aryl groups increase steric hindrance and electron-withdrawing effects, whereas the ethenylphenyl group offers a balance of moderate bulk and electron donation .

Reactivity and Stability

  • Phosphine Oxides : Oxidation of tertiary phosphines like (2-ethenylphenyl)diphenylphosphine to phosphine oxides (e.g., diphenyl-(2,5-dihydroxyphenyl)-phosphine oxide) reduces ligand flexibility but improves thermal stability, as seen in flame-retardant epoxy resins .
  • Addition Reactions : Secondary phosphines, such as diphenylphosphine, undergo nucleophilic additions to alkenes. The ethenyl group in (2-ethenylphenyl)diphenylphosphine may participate in similar reactions, enabling post-functionalization or polymerization .

Data Tables

Table 1: Comparative Analysis of Phosphine Derivatives

Compound Name Substituents Electronic Effect Key Applications References
Phosphine, (2-ethenylphenyl)diphenyl- 2-ethenylphenyl, diphenyl Mild electron-donating Catalysis, materials science -
Diphenyl-(2-pyridyl)phosphine 2-pyridyl, diphenyl Moderate EWG Ru/Cr catalysis
(S)-(+)-Neomenthyldiphenylphosphine Neomenthyl, diphenyl Sterically bulky Asymmetric Ni catalysis
2-Chloroethyldiphenylphosphine 2-chloroethyl, diphenyl Strong EWG Synthetic intermediate
Methyldiphenylphosphine Methyl, diphenyl Weak electron-donating Ligand synthesis
Diphenyl-(2,5-dihydroxyphenyl)-phosphine oxide 2,5-dihydroxyphenyl, diphenyl Oxidized (P=O) Flame retardants

Biological Activity

Phosphine, (2-ethenylphenyl)diphenyl- (CAS No. 17165-18-3), is a compound that has garnered attention in various fields of research due to its unique biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Phosphine compounds are generally synthesized through several methods, including the reaction of phosphine chlorides with Grignard reagents or organolithium compounds. For (2-ethenylphenyl)diphenyl-phosphine, the synthetic route typically involves the following steps:

  • Starting Materials : Diphenylphosphine and 2-bromoethylbenzene.
  • Reaction Conditions : The reaction is conducted in an inert atmosphere (e.g., nitrogen) to prevent oxidation.
  • Yield : The synthesis can yield high purity products when performed under controlled conditions.

Chemical Properties :

  • Molecular Formula : C18H17P
  • Molecular Weight : 278.29 g/mol
  • IUPAC Name : Diphenyl(2-phenylethenyl)phosphine

Biological Activity

The biological activity of phosphine compounds, including (2-ethenylphenyl)diphenyl-, primarily revolves around their interactions with cellular components and potential toxicity.

Phosphines can exert biological effects through several mechanisms:

  • Oxidative Stress Induction : Phosphine compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This process disrupts mitochondrial function and can result in cell death through apoptosis or necrosis .
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic processes, particularly those related to mitochondrial respiration, such as cytochrome oxidase . This inhibition can lead to significant metabolic disturbances.
  • Nucleophilic Properties : The nucleophilic nature of phosphines allows them to interact with electrophilic centers in biological molecules, potentially leading to modifications that affect protein function and cellular signaling pathways .

Case Studies and Research Findings

  • Toxicity Studies :
    • Research indicates that exposure to phosphine can lead to severe toxic effects on various organ systems, particularly the respiratory and cardiovascular systems. A study highlighted that phosphine exposure resulted in pulmonary edema and cardiac arrest due to its interference with mitochondrial metabolism .
  • Oxidative Damage Assessment :
    • In animal models, exposure to phosphine has been associated with increased lipid peroxidation and depletion of glutathione levels in tissues such as the liver and lungs . This oxidative damage correlates with the compound's ability to generate ROS.
  • Therapeutic Potential :
    • Despite its toxicity, some studies have explored the potential use of phosphines in medicinal chemistry as precursors for drug development due to their ability to modify biological targets selectively .

Summary of Biological Effects

Biological EffectDescriptionReference
Oxidative StressInduces ROS production leading to cellular damage
Enzyme InhibitionDisrupts mitochondrial enzymes affecting metabolism
ToxicityCauses pulmonary edema and cardiac issues

Comparison with Other Phosphines

CompoundMolecular WeightMechanism of ActionToxicity Level
Phosphine, (2-ethenylphenyl)diphenyl-278.29 g/molOxidative stress, enzyme inhibitionHigh
Diphenylphosphine262.29 g/molSimilar mechanismsModerate
Triphenylphosphine262.29 g/molLess reactive than diphenyl variantsLow

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